molecular formula C18H30O4 B12569307 (9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid CAS No. 364047-23-4

(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid

Cat. No.: B12569307
CAS No.: 364047-23-4
M. Wt: 310.4 g/mol
InChI Key: NJAYHLDXCVDTEV-KRWDZBQOSA-N
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Description

(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid, also known as 9S-HODE, is a derivative of linoleic acid. It is an octadecadienoic acid that plays a significant role in various biological processes, including lipid peroxidation and apoptosis. This compound is known for its ability to reduce the viability of certain cancer cells and induce apoptosis, making it a valuable marker for lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenases, which catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to form the hydroxy derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic processes. These processes utilize bioreactors where linoleic acid is continuously fed and oxidized by lipoxygenases. The resulting hydroperoxides are subsequently reduced and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxy and oxo derivatives of octadecadienoic acid, which have different biological activities and applications .

Scientific Research Applications

(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction leads to the activation of various signaling pathways that induce apoptosis and reduce cell viability. The compound also acts as a marker for lipid peroxidation, indicating oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is unique due to its specific configuration and its potent ability to induce apoptosis in cancer cells. Its role as a marker for lipid peroxidation also sets it apart from other similar compounds .

Properties

CAS No.

364047-23-4

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(9S)-9-hydroxy-10-oxooctadeca-12,15-dienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,17,20H,2,5-6,8-9,11-15H2,1H3,(H,21,22)/t17-/m0/s1

InChI Key

NJAYHLDXCVDTEV-KRWDZBQOSA-N

Isomeric SMILES

CCC=CCC=CCC(=O)[C@H](CCCCCCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC(=O)C(CCCCCCCC(=O)O)O

Origin of Product

United States

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